Hirudin (53-64) - 135546-61-1

Hirudin (53-64)

Catalog Number: EVT-1208038
CAS Number: 135546-61-1
Molecular Formula: C68H96N14O26
Molecular Weight: 1525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hirudin (53-64) is a peptide derived from the natural anticoagulant hirudin, originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis. This specific fragment consists of twelve amino acids and plays a crucial role in inhibiting thrombin, a key enzyme in the coagulation cascade. The sequence of Hirudin (53-64) is recognized for its potent anticoagulant properties, making it a subject of extensive research and application in medical science.

Source

Hirudin was first identified in the saliva of leeches, which utilize this peptide to prevent blood clotting while feeding. The specific sequence corresponding to Hirudin (53-64) has been synthesized and characterized for its biological activity and potential therapeutic applications.

Classification

Hirudin (53-64) belongs to the class of polypeptides known as anticoagulants. It is classified under natural peptides due to its origin from a biological source and its function in inhibiting blood coagulation.

Synthesis Analysis

Methods

The synthesis of Hirudin (53-64) can be achieved through various approaches:

  1. Recombinant DNA Techniques: This method involves cloning the gene encoding Hirudin (53-64) into an expression vector, which is then introduced into host cells (such as bacteria or yeast) to produce the peptide. The use of cDNA allows for targeted expression of specific peptide sequences, facilitating higher yields and biological activity .
  2. Chemical Synthesis: Solid-phase peptide synthesis is commonly used for producing Hirudin (53-64). This method allows for the sequential addition of amino acids to a growing peptide chain, enabling precise control over the final product's sequence .
  3. Purification Techniques: After synthesis, purification is typically performed using high-performance liquid chromatography (HPLC), which separates peptides based on their hydrophobicity and size .

Technical Details

The synthesis process may include steps such as derivatization to enhance stability or modify functional groups. For instance, sulfation or acetylation can be applied to improve biological properties .

Molecular Structure Analysis

Structure

The molecular structure of Hirudin (53-64) consists of a linear sequence of twelve amino acids. The specific sequence contributes to its ability to bind thrombin effectively, thus inhibiting its activity. Structural studies often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the three-dimensional conformation of the peptide .

Data

The molecular formula for Hirudin (53-64) can be derived from its amino acid composition, and its molecular weight is approximately 1,300 Da. The peptide exhibits structural features such as disulfide bonds that are critical for maintaining its functional conformation .

Chemical Reactions Analysis

Reactions

Hirudin (53-64) undergoes several chemical reactions during synthesis and modification:

  1. Sulfation: This reaction introduces sulfate groups onto specific tyrosine residues, enhancing the peptide's anticoagulant activity .
  2. Acetylation: Adding acetyl groups at the N-terminus can increase stability against enzymatic degradation .
  3. Hydrolysis: Under certain conditions, peptides may undergo hydrolysis, impacting their efficacy and stability.

Technical Details

The reactions are typically carried out under controlled conditions using reagents such as dicyclohexylcarbodiimide for coupling reactions or trifluoroacetic acid for desulfation .

Mechanism of Action

Process

Hirudin (53-64) functions primarily by binding to thrombin with high specificity, preventing thrombin from interacting with its substrates involved in blood coagulation. This inhibition occurs through:

  1. Direct Binding: The peptide forms a stable complex with thrombin, blocking access to fibrinogen and other pro-coagulant factors.
  2. Conformational Changes: Binding induces conformational changes in thrombin that further inhibit its enzymatic activity .

Data

Studies have shown that Hirudin (53-64) exhibits an inhibitory constant in the nanomolar range against thrombin, highlighting its potency as an anticoagulant .

Physical and Chemical Properties Analysis

Physical Properties

Hirudin (53-64) appears as a white powder when lyophilized. It is soluble in water and exhibits stability under acidic conditions but may degrade at higher pH levels.

Chemical Properties

The peptide's stability is influenced by factors such as temperature, pH, and ionic strength. It typically shows high thermal stability but may be sensitive to proteolytic enzymes.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and HPLC are employed to determine purity and confirm the identity of synthesized Hirudin (53-64). These analyses ensure that the final product meets required specifications for biological activity .

Applications

Hirudin (53-64) has several scientific uses:

  1. Anticoagulant Therapy: It serves as an alternative to traditional anticoagulants like heparin in clinical settings, particularly for patients at risk of thrombosis.
  2. Research Tool: The peptide is utilized in biochemical research to study coagulation pathways and thrombin interactions.
  3. Drug Development: Ongoing studies explore modifications of Hirudin (53-64) to enhance its therapeutic efficacy and reduce side effects associated with anticoagulation therapy .
Structural Characterization of Hirudin (53-64)

Primary Sequence Analysis and Sulfation Patterns

Hirudin (53-64), also termed Hirugen, is a synthetic dodecapeptide corresponding to residues 53–64 of the C-terminus of native hirudin isolated from Hirudo medicinalis. Its primary sequence is DGDFEEIPEEYL (where "D" = Aspartic acid, "G" = Glycine, "F" = Phenylalanine, "E" = Glutamic acid, "I" = Isoleucine, "P" = Proline, "Y" = Tyrosine, "L" = Leucine) [7] [9]. A critical post-translational modification is the sulfation of Tyr63, which significantly enhances thrombin-binding affinity. Biochemical studies confirm that sulfated Hirugen (e.g., BG8865) prolongs thrombin time (TT) at concentrations of 2.2–4.1 µg/mL, whereas non-sulfated analogs show 3–5× reduced anticoagulant efficacy [8]. This modification mimics the natural sulfation pattern in full-length hirudin, where Tyr63 contributes to electrostatic interactions with thrombin’s exosite I [3] [6].

Table 1: Key Sequence Features of Hirudin (53-64)

FeatureDetailsFunctional Impact
Core SequenceDGDFEEIPEEYLExosite I recognition motif
Critical ModificationSulfation at Tyr633–5× increase in thrombin affinity
Conserved MotifsDFxxIP (residues 56–61)Fibrinogen-binding site blockade
Molecular Weight1.46 kDa (unsulfated) [7]

Three-Dimensional Conformational Studies via NMR and X-Ray Crystallography

NMR spectroscopy reveals that Hirudin (53-64) adopts a semi-flexible structure in solution, with residues 55–59 forming a stable core that anchors to thrombin’s anion-binding exosite. This segment (DFEEI) maintains a β-strand conformation, facilitating hydrophobic interactions with thrombin residues Tyr76, Ile82, and Arg75 [4] [9]. X-ray crystallography of thrombin–Hirugen complexes shows:

  • The N-terminal Asp55 forms salt bridges with thrombin’s Arg73 and Lys149.
  • Sulfated Tyr63 penetrates a hydrophobic pocket near thrombin’s 3₁₀-helix (residues 148–150), stabilized by π-cation interactions with Arg77 [9].Electrostatic surface comparisons highlight that Hirugen’s acidic cluster (Glu57-Glu58) creates a complementary charge interface with thrombin’s exosite I, reducing the dissociation constant (Kd) to 96 nM for thrombin versus 160 nM for prethrombin 2 [5] [9].

Table 2: Structural Attributes of Hirudin (53-64) in Complex with Thrombin

MethodConformational InsightsBiological Significance
NMR (solution)Residues 55–59 as ordered β-strand; C-terminus flexibleEnables adaptive binding to exosite I
X-ray (crystal)Sulfated Tyr63 buried in hydrophobic pocket; Asp55 salt bridgesBlocks fibrinogen docking
Electrostatic MapNegative charge density at Glu57-Glu58 interfaceNeutralizes thrombin’s cationic exosite

Role of Disulfide Bonds in Structural Stability

Unlike the N-terminal domain of full-length hirudin (residues 1–47), which is stabilized by three conserved disulfide bonds (Cys6-Cys14, Cys16-Cys28, Cys22-Cys39) [6], Hirudin (53-64) lacks cysteine residues and therefore depends entirely on non-covalent interactions for stability. The absence of disulfide bonds allows greater conformational flexibility, facilitating induced-fit binding to thrombin. However, this reduces thermodynamic stability compared to full-length hirudin, which maintains a rigid scaffold via its disulfide network [6] [8]. Mutagenesis studies confirm that destabilizing the disulfide bonds in full-length hirudin diminishes thrombin affinity by >90%, underscoring their role in maintaining functional topology. In contrast, Hirugen’s efficacy arises from localized hydrophobic/electrostatic forces rather than covalent stabilization [3] [6].

Comparative Analysis with Full-Length Hirudin

Hirudin (53-64) and full-length hirudin share the C-terminal exosite-binding motif but differ mechanistically:

  • Binding Sites:
  • Hirugen targets exosite I (fibrinogen-recognition site) competitively (Kd = 96–160 nM) [5] [9].
  • Full-length hirudin concurrently blocks exosite I and the catalytic site via its N-domain, achieving irreversible inhibition (Kd = 0.02 nM) [3] [5].
  • Functional Outcomes:
  • Hirugen prolongs thrombin time and inhibits thrombin-induced platelet activation but does not affect catalytic hydrolysis of small substrates [8] [9].
  • Full-length hirudin abolishes all thrombin activities, including fibrinogen cleavage and factor activation [3].
  • Design Implications:
  • Engineered analogs like WPHVC_V1 incorporate Hirugen’s exosite-targeting strategy but add aromatic residues (e.g., Trp26) to enhance π-stacking, achieving 37.24 kcal·mol⁻¹ binding free energy—closer to full-length hirudin’s potency [3].

Table 3: Functional Comparison of Hirudin (53-64) and Full-Length Hirudin

PropertyHirudin (53-64)Full-Length Hirudin
Primary TargetThrombin exosite IExosite I + catalytic site
Kd96–160 nM0.02 nM
Inhibition MechanismCompetitive (reversible)Irreversible
Disulfide BondsNone3 bonds (stabilizing core)
Platelet InhibitionYes (blocks activation)Yes

Properties

CAS Number

135546-61-1

Product Name

Hirudin (53-64)

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C68H96N14O26

Molecular Weight

1525.6 g/mol

InChI

InChI=1S/C68H96N14O26/c1-6-34(4)56(81-61(100)43(21-25-54(92)93)75-58(97)40(18-22-51(86)87)76-63(102)45(28-36-11-8-7-9-12-36)80-65(104)47(31-55(94)95)73-50(85)32-71-57(96)39(69)30-49(70)84)67(106)82-26-10-13-48(82)66(105)77-42(20-24-53(90)91)59(98)74-41(19-23-52(88)89)60(99)79-46(29-37-14-16-38(83)17-15-37)64(103)78-44(27-33(2)3)62(101)72-35(5)68(107)108/h7-9,11-12,14-17,33-35,39-48,56,83H,6,10,13,18-32,69H2,1-5H3,(H2,70,84)(H,71,96)(H,72,101)(H,73,85)(H,74,98)(H,75,97)(H,76,102)(H,77,105)(H,78,103)(H,79,99)(H,80,104)(H,81,100)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,107,108)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,56-/m0/s1

InChI Key

VLFYEJLWSPRLPB-NETUVYTNSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N

Synonyms

hirudin (53-64)
hirudin 53-64
hirudin53-64

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N

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